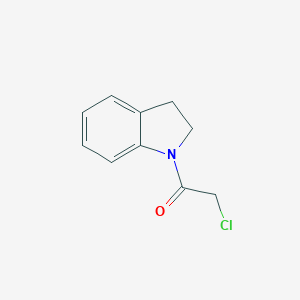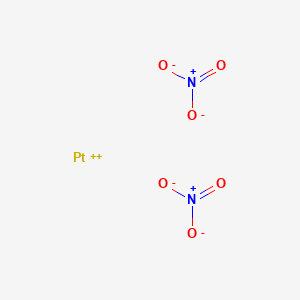![molecular formula C16H17N3 B099712 N,N-Diethylbenzo[c]cinnolin-2-amine CAS No. 16371-76-9](/img/structure/B99712.png)
N,N-Diethylbenzo[c]cinnolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylbenzo[c]cinnolin-2-amine, also known as DEC 205, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of immunology. This compound has been found to possess unique properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N,N-Diethylbenzo[c]cinnolin-2-amine is not fully understood. However, it is believed to work by activating dendritic cells, which are responsible for presenting antigens to T cells. This leads to an enhanced immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects:
Studies have shown that N,N-Diethylbenzo[c]cinnolin-2-amine can induce the maturation of dendritic cells, leading to an increase in the production of cytokines and chemokines. This, in turn, leads to an enhanced immune response against cancer cells and infectious agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Diethylbenzo[c]cinnolin-2-amine in lab experiments is its ability to enhance the immune response. This can be useful in studying the immune system's response to cancer cells and infectious agents. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the immune system.
Orientations Futures
There are several future directions for research on N,N-Diethylbenzo[c]cinnolin-2-amine. One direction is to further investigate its mechanism of action and how it activates dendritic cells. Another direction is to study its potential as an immunotherapeutic agent for cancer and infectious diseases. Additionally, research could be done to optimize the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of N,N-Diethylbenzo[c]cinnolin-2-amine involves the reaction of 2-amino-6,7-dimethoxyquinoline with diethyl malonate in the presence of a strong base. The resulting product is then subjected to a series of chemical reactions to yield the final compound.
Applications De Recherche Scientifique
N,N-Diethylbenzo[c]cinnolin-2-amine has been found to have potential applications in the field of immunology. Specifically, it has been shown to enhance the immune response to cancer cells and infectious agents. This has led to increased interest in the compound as a potential immunotherapeutic agent.
Propriétés
Numéro CAS |
16371-76-9 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
N,N-diethylbenzo[c]cinnolin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)12-9-10-16-14(11-12)13-7-5-6-8-15(13)17-18-16/h5-11H,3-4H2,1-2H3 |
Clé InChI |
GJYXMDPOQHWOSY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Synonymes |
2-(Diethylamino)benzo[c]cinnoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















